molecular formula C20H18N4O2S B11151327 (2S)-N-(1,3-benzothiazol-2-yl)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanamide

(2S)-N-(1,3-benzothiazol-2-yl)-3-methyl-2-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B11151327
M. Wt: 378.4 g/mol
InChI Key: VUHBZJDBTVIJMW-KRWDZBQOSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring and a quinazolinone moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole and quinazolinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce different amine or alcohol derivatives.

Scientific Research Applications

N-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole and quinazolinone moieties can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole and quinazolinone derivatives, such as:

Uniqueness

N-(1,3-BENZOTHIAZOL-2-YL)-3-METHYL-2-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)BUTANAMIDE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzothiazole and quinazolinone moieties sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

(2S)-N-(1,3-benzothiazol-2-yl)-3-methyl-2-(4-oxoquinazolin-3-yl)butanamide

InChI

InChI=1S/C20H18N4O2S/c1-12(2)17(24-11-21-14-8-4-3-7-13(14)19(24)26)18(25)23-20-22-15-9-5-6-10-16(15)27-20/h3-12,17H,1-2H3,(H,22,23,25)/t17-/m0/s1

InChI Key

VUHBZJDBTVIJMW-KRWDZBQOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=NC2=CC=CC=C2S1)N3C=NC4=CC=CC=C4C3=O

Canonical SMILES

CC(C)C(C(=O)NC1=NC2=CC=CC=C2S1)N3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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